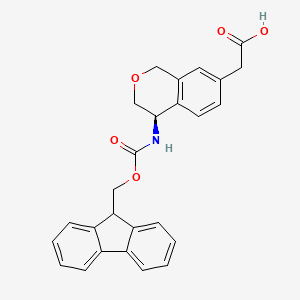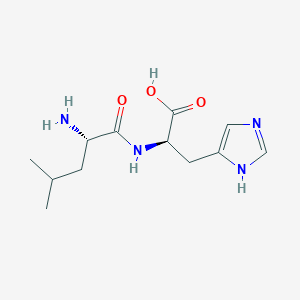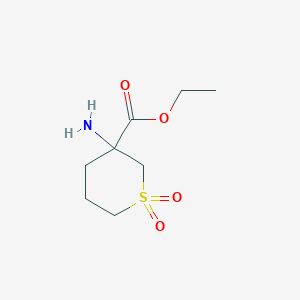
(R)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isochroman ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid typically involves multiple steps, including the protection of amino groups, formation of the isochroman ring, and introduction of the acetic acid moiety. Common reagents used in these steps include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), various solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochroman ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Substitution reactions can occur at various positions on the fluorenyl and isochroman rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its structural features.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects amino groups during chain elongation and is later removed under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)propanoic acid
- ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)butanoic acid
Uniqueness
The uniqueness of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-[(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-isochromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)12-16-9-10-18-17(11-16)13-31-15-24(18)27-26(30)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,23-24H,12-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Clave InChI |
MKLDXSTWYLSHDT-DEOSSOPVSA-N |
SMILES isomérico |
C1[C@@H](C2=C(CO1)C=C(C=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1C(C2=C(CO1)C=C(C=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)



![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)
![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)




